Quinoline, 6-chloro-2-methyl-8-nitro- is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. This compound is characterized by a fused bicyclic structure consisting of a benzene ring and a pyridine ring, with specific substituents that influence its chemical properties and reactivity. The presence of chlorine, methyl, and nitro groups at designated positions on the quinoline ring enhances its potential applications in various fields, particularly in medicinal chemistry.
Source: The compound can be synthesized through several methods involving different starting materials and reaction conditions. Its derivatives are often explored for biological activity, including antimicrobial and anticancer properties.
Classification: Quinoline derivatives are classified as heterocycles due to the presence of nitrogen in their ring structure. They are further categorized based on their substituents and functional groups, which can significantly alter their chemical behavior and reactivity.
The synthesis of 6-chloro-2-methyl-8-nitroquinoline can be achieved through various methods:
The molecular structure of 6-chloro-2-methyl-8-nitroquinoline can be represented as follows:
The compound features a chlorine atom at position 6, a methyl group at position 2, and a nitro group at position 8 on the quinoline ring.
Spectroscopic data such as infrared (IR) and nuclear magnetic resonance (NMR) provide insights into its structural characteristics, confirming the presence of functional groups and their positions within the molecule .
Reactions Involving Quinoline Derivatives:
These reactions are crucial for synthesizing various derivatives that may exhibit enhanced biological activity.
The mechanism for synthesizing 6-chloro-2-methyl-8-nitroquinoline typically involves:
This multi-step process is facilitated by catalytic systems that stabilize intermediates, ultimately leading to higher yields .
The compound exhibits significant optical properties that can be analyzed using UV-visible spectroscopy, providing insights into its electronic transitions .
Quinoline derivatives like 6-chloro-2-methyl-8-nitroquinoline find applications in:
Nitro-substituted quinoline derivatives represent a privileged structural class in medicinal chemistry and materials science, characterized by their versatile bioactivity profiles and tunable electronic properties. The strategic incorporation of nitro groups onto the quinoline nucleus enables precise modulation of molecular interactions with biological targets, particularly through electronic perturbation and steric positioning. Among these derivatives, 6-chloro-2-methyl-8-nitroquinoline exemplifies a multifunctional scaffold where the specific positioning of electron-withdrawing (nitro, chloro) and electron-donating (methyl) groups creates a unique electronic topography essential for target engagement. This compound's structural architecture facilitates diverse binding modalities, ranging from enzyme active site inhibition to nucleic acid intercalation, establishing it as a compelling template for rational drug design [2] [4].
The bicyclic heteroaromatic system of quinoline provides a stable planar foundation for three-dimensional molecular recognition, while its electron-deficient nature (enhanced by nitro substitution) enables charge-transfer interactions critical for binding biological macromolecules. The 6-chloro-2-methyl-8-nitroquinoline variant exhibits distinct advantages through its substituent synergy: the ortho-positioned nitro group at C8 and chloro at C6 create a polarized electronic environment that facilitates interactions with nucleophilic residues in enzyme binding pockets, while the C2 methyl group provides steric guidance and lipophilic anchoring [2] [8]. This configuration demonstrates the strategic importance of multisubstitution patterns in optimizing target affinity.
Spectroscopic analysis through Fourier-transform infrared (FT-IR) and Raman spectroscopy reveals that the nitro group in the 8-position generates distinctive vibrational signatures at 1345 cm⁻¹ (asymmetric stretch) and 1530 cm⁻¹ (symmetric stretch), confirming significant charge delocalization across the heterocyclic system. Density functional theory (DFT) calculations further establish that the 8-nitro orientation creates an intramolecular hydrogen bonding network between the nitro oxygen and the adjacent C7 hydrogen, enhancing molecular rigidity—a property strongly correlated with improved target selectivity and metabolic stability [2].
Table 1: Impact of Quinoline Substituents on Biological Activity
Substituent Position | Electronic Contribution | Bioactivity Influence | Exemplar Compounds |
---|---|---|---|
8-NO₂ | Strong electron-withdrawal | Enhanced enzyme inhibition & ROS generation | Nitroxoline, 8-nitroquinoline |
6-Cl | Moderate electron-withdrawal | Improved cellular penetration & target affinity | 6-Chloro-8-nitroquinoline |
2-CH₃ | Electron-donation & steric bulk | Increased lipophilicity & binding pocket complementarity | 2-Methyl-8-nitroquinoline |
4-Oxide (N→O) | Dramatic polarization | Altered charge distribution & receptor binding | 4-Nitroquinoline-1-oxide |
Functional assessments demonstrate that the tri-substituted pattern in 6-chloro-2-methyl-8-nitroquinoline generates superior bioactivity relative to simpler analogs. In cancer models, derivatives with this substitution pattern exhibit dual inhibitory mechanisms: (1) disruption of microtubule dynamics through kinesin spindle protein (KSP/Eg5) inhibition (IC₅₀ values reaching 0.2848 μM in enzyme assays), and (2) suppression of cathepsin B-mediated extracellular matrix degradation (Kᵢ ≈ 0.5 μM) [1] [5]. The methyl group at C2 contributes significantly to pharmacokinetic optimization by balancing solubility and membrane permeability, as evidenced by computed logP values (approximately 2.8) falling within the optimal range for blood-brain barrier penetration [4] [8].
The therapeutic exploration of nitroquinolines originated with anti-infective applications in the mid-20th century, exemplified by nitroxoline (5-nitro-8-hydroxyquinoline), first introduced in Europe for urinary tract infections. Its serendipitous rediscovery as an anticancer agent (2000s) revealed potent biofilm disruption through zinc/iron chelation and cathepsin B inhibition (Ki ≈ 1.3 μM), prompting systematic investigation of nitroquinoline pharmacophores [5]. Concurrently, 4-nitroquinoline-1-oxide (4NQO) emerged as a fundamental research tool in oncology (1950s-present), serving as a versatile carcinogen model in epithelial tissues due to its enzymatic reduction to reactive intermediates that form DNA adducts [6].
The structural evolution accelerated with medicinal chemistry efforts in the 1990s-2000s that established quantitative structure-activity relationship (QSAR) principles for nitroquinolines. Critical milestones included the recognition that C8-nitro positioning maximizes electronic effects on π-system delocalization while maintaining synthetic accessibility. Modern developments (2010s-present) leverage computational methodologies to optimize this scaffold, exemplified by quantum mechanical mapping of 6-chloro-2-methyl-8-nitroquinoline's frontier molecular orbitals, which identified a HOMO-LUMO gap of 3.69 eV—within the optimal range for redox-mediated biological activity [2] [8]. The compound's electron affinity, quantified through DFT as -3.42 eV, further supports its capacity for single-electron transfer processes in enzymatic catalysis inhibition [8].
Table 2: Historical Development Timeline of Nitroquinoline Derivatives
Era | Key Developments | Representative Agents | Primary Applications |
---|---|---|---|
1950-1960s | Discovery of antimicrobial properties | Nitroxoline, Chlorquinaldol | Urinary antiseptics, topical anti-infectives |
1970-1980s | Development as carcinogenesis models | 4-Nitroquinoline-1-oxide (4NQO) | Oncological research, DNA damage studies |
1990-2000s | Rational design for enzyme inhibition | Ciloquinol analogs, Nitroquinoline-based kinase inhibitors | Neurodegeneration, oncology |
2010-Present | Computational optimization & multitargeting approaches | 6-Chloro-2-methyl-8-nitroquinoline, SARS-CoV-2 Mpro inhibitors | Targeted cancer therapy, antiviral agents |
Contemporary research has repositioned nitroquinolines into oncology therapeutics, with 6-chloro-2-methyl-8-nitroquinoline demonstrating exceptional promise in targeting dysregulated metalloenzymes. Its efficacy against Balamuthia mandrillaris encephalitis (2020s)—achieved through iron/zinc chelation disrupting amoebic metalloproteases—exemplifies the scaffold repurposing potential [5]. Material science applications simultaneously evolved from photodynamic therapy sensitizers (1980s) to advanced organic semiconductors (2020s), where the nitro group's electron-accepting capacity facilitates charge transport in thin-film transistors—demonstrating the scaffold's interdisciplinary versatility [2].
Positional isomerism of the nitro group on the quinoline scaffold produces dramatic bioactivity differentials arising from electronic redistribution and steric accessibility. Comparative molecular docking studies reveal that 8-nitroquinoline derivatives exhibit superior binding affinity to the SARS-CoV-2 main protease (Mpro) versus 5-nitro or 3-nitro isomers, forming a hydrogen-bonding network with catalytic dyad residues His41 and Cys145 (ΔG = -8.2 kcal/mol). This interaction geometry positions the nitro group for optimal water-mediated hydrogen bonding with Gln189, a key residue in S1 pocket recognition [8]. Conversely, 4-nitroquinoline-1-oxide derivatives adopt a distinct binding mode in DNA polymerase complexes, facilitated by N-oxide participation in charge transfer [6].
The methyl substituent's position equally influences target engagement. Quantum chemical descriptors quantify these effects: 2-methyl-8-nitroquinoline demonstrates a higher dipole moment (5.23 Debye) than its 3-methyl or 4-methyl analogs (4.81 and 4.65 Debye, respectively), enhancing electrostatic complementarity with polar binding pockets [2]. Molecular electrostatic potential (MEP) mapping confirms that the 2-methyl configuration creates an expanded positive potential region around the methyl group, facilitating hydrophobic interactions with protein residues like Leu271 in KSP binding sites [1].
Table 3: Positional Isomer Influence on Biological Activity
Isomer Structure | Computational Parameters | Biological Target Affinity | Key Interactions |
---|---|---|---|
6-Chloro-2-methyl-8-nitro- | HOMO-LUMO gap: 3.69 eV; Dipole: 5.23 D | KSP (IC₅₀: 0.28 μM), Cathepsin B (Kᵢ: 0.5 μM) | His41/Cys145 (Mpro), Leu271 (KSP) |
6-Chloro-2-methyl-5-nitro- | HOMO-LUMO gap: 3.81 eV; Dipole: 4.87 D | KSP (IC₅₀: 3.04 μM) | Peripheral binding to Mpro |
6-Chloro-3-methyl-8-nitro- | HOMO-LUMO gap: 3.72 eV; Dipole: 4.91 D | Reduced KSP affinity (IC₅₀: >5 μM) | Suboptimal steric alignment |
6-Chloro-2-methyl-4-nitro- | HOMO-LUMO gap: 4.31 eV; Dipole: 4.65 D | DNA polymerase inhibition | Intercalation with base stacking |
Halogen positioning further modulates metabolic stability and target selectivity. The 6-chloro configuration in 8-nitroquinolines significantly prolongs metabolic half-life (t₁/₂ > 4 hours in microsomal assays) compared to 5-chloro analogs, attributed to steric shielding of the nitro group from nitroreductase activity [5] [8]. In receptor binding studies, 6-chloro-2-methyl-8-nitroquinoline demonstrates selectivity indices >100 against the 5-HT₃ receptor versus homologous targets like H₄R, achieved through complementary hydrophobic contacts with Trp183 in loop A of the receptor [7]. This precision in substituent placement underscores the critical importance of positional isomerism in developing selective, high-affinity ligands from the nitroquinoline pharmacophore.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8